cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

This cis-(1s,3s)-configured cyclobutane building block delivers precise stereochemistry and a metabolic-stability-enhancing OCF3 group that alternative scaffolds cannot replicate. Replacing it with a trans isomer or racemic mixture compromises SAR and linker orientation in PROTAC or CNS programs. The carboxylic acid handle supports direct amide coupling for rapid library synthesis. Choose this compound for consistent spatial presentation, improved lipophilicity, and reliable results in oncology, CNS, and agrochemical research.

Molecular Formula C6H7F3O3
Molecular Weight 184.11 g/mol
CAS No. 1773508-16-9
Cat. No. B1447305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
CAS1773508-16-9
Molecular FormulaC6H7F3O3
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1C(CC1OC(F)(F)F)C(=O)O
InChIInChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
InChIKeyMBYACEIXYASETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS 1773508-16-9) for Specialized Drug Discovery and Agrochemical Synthesis


cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS 1773508-16-9), with molecular formula C6H7F3O3 and a molecular weight of 184.11 g/mol, is a fluorinated cyclobutane building block featuring a trifluoromethoxy (OCF3) group and a carboxylic acid moiety in a cis (1s,3s) configuration . This compound belongs to a class of cyclobutane-derived fluorinated scaffolds that have gained prominence as privileged cores in medicinal chemistry and agrochemical research, primarily due to the unique electronic and steric properties conferred by the cyclobutane ring and the OCF3 group [1]. The trifluoromethoxy group is a highly sought-after substituent in drug design because of its distinct lipophilicity and metabolic stability profile compared to other fluorinated groups (e.g., CF3, CH3O) [2].

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid: Why Stereochemical and Functional Specificity Are Non-Negotiable in Advanced Synthesis


In the context of cyclobutane-derived building blocks, the stereochemical configuration and specific substitution pattern are not interchangeable. The cis (1s,3s) stereochemistry of this compound results in a distinct spatial orientation of the carboxylic acid and trifluoromethoxy groups, which directly impacts molecular recognition events in biological systems [1]. Moreover, the OCF3 group exhibits unique electronic properties compared to its CF3 and CH3O counterparts, leading to different pKa values, lipophilicities (logP), and metabolic stability profiles [2]. Substituting a cis-OCF3-cyclobutane acid with a trans isomer, a racemic mixture (e.g., CAS 2247106-27-8), or a different functional group (e.g., amine or alcohol) will result in a different molecular geometry and physicochemical fingerprint, thereby compromising the intended structure-activity relationship (SAR) and potentially leading to divergent biological outcomes or synthetic inefficiencies.

Quantitative Differentiators for cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (1773508-16-9) Selection


Distinct Stereochemical Configuration (cis-1,3) vs. Unspecified and trans Analogs

The target compound exists as a defined cis (1s,3s) diastereomer. This contrasts with the commercially available 3-(trifluoromethoxy)cyclobutanecarboxylic acid (CAS 2247106-27-8), which is typically supplied as a racemic mixture of cis and trans isomers or with unspecified stereochemistry . The defined stereochemistry of the target compound is critical for achieving precise spatial orientation in binding pockets and for ensuring batch-to-batch reproducibility in chiral syntheses. For example, in a series of 3-fluoroalkyl cyclobutane building blocks, cis- and trans-1,3-disubstituted derivatives were shown to have distinct physicochemical properties [1].

Stereochemistry Medicinal Chemistry Structure-Activity Relationship

Predicted pKa and LogP Profile Relative to Methoxy and Trifluoromethyl Analogs

Based on class-level comparisons, the target compound is predicted to have a pKa in the range of 2.5-4.0 . For reference, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has a predicted pKa of 2.17 ± 0.20 . The OCF3 group confers a LogP of approximately 1.39 for the target compound . In a comparative study of aliphatic OCF3, CF3, and CH3O derivatives, CF3O-containing compounds exhibited higher lipophilicity than methoxy analogs and similar lipophilicity to CF3-bearing compounds [1].

Physicochemical Properties Drug Design Lipophilicity

Functional Group Orthogonality: Carboxylic Acid vs. Amine and Alcohol Derivatives

The target compound possesses a carboxylic acid functional group, which offers a distinct synthetic handle compared to its amine (e.g., cis-3-Trifluoromethoxy-cyclobutylamine, CAS 2489409-60-9) and alcohol (e.g., cis-3-(Trifluoromethoxy)cyclobutanol, CAS 2529549-85-5) counterparts . Carboxylic acids are versatile for amide coupling, esterification, and reduction reactions, which are fundamental in medicinal chemistry for constructing drug-like molecules. While direct quantitative comparisons of reactivity between these specific derivatives are not available, the carboxylic acid group provides a well-established entry point for bioconjugation and for forming stable, bioavailable prodrugs.

Organic Synthesis Medicinal Chemistry Functional Group Interconversion

Metabolic Stability of Aliphatic OCF3 Group Relative to CH3O and CF3 Analogs

A systematic study of aliphatic derivatives demonstrated that the microsomal stability of compounds bearing a trifluoromethoxy (OCF3) group is typically decreased compared to both methoxy (CH3O) and trifluoromethyl (CF3) analogs [1]. For example, in human liver microsomes, the OCF3-substituted compound exhibited a shorter half-life and higher intrinsic clearance than its CF3 and CH3O counterparts [1]. This data, while not for the exact target compound, provides a class-level indication of the potential metabolic liability of the OCF3 group.

Metabolic Stability Drug Metabolism Microsomal Clearance

Kinetic Solubility of OCF3 Derivatives Comparable to CF3 and CH3O Analogs

In a comparative study of aliphatic derivatives, the kinetic solubility of OCF3-containing compounds was found to be comparable to that of both CH3O and CF3 analogs [1]. This suggests that while the OCF3 group modulates lipophilicity, it does not drastically compromise aqueous solubility relative to other common fluorinated and methoxy substituents. Maintaining a balance between lipophilicity and solubility is a key challenge in drug design, and this class-level finding suggests that OCF3 derivatives may offer a favorable profile.

Solubility Physicochemical Properties Formulation

Optimal Applications of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (1773508-16-9) in Drug Discovery and Agrochemical Research


Medicinal Chemistry: Synthesis of Stereochemically Defined Fluorinated Bioisosteres

The defined cis-stereochemistry and OCF3 group make this compound an ideal building block for synthesizing novel drug candidates where precise spatial presentation and enhanced lipophilicity are required. It is particularly suited for replacing metabolically labile groups or for exploring new chemical space in programs targeting central nervous system (CNS) disorders, oncology, and metabolic diseases [1]. The carboxylic acid handle allows for facile amide coupling with diverse amines, enabling rapid library construction.

Agrochemical Research: Development of Novel Herbicides and Fungicides

Fluorinated cyclobutane scaffolds are increasingly explored in agrochemicals due to their unique combination of lipophilicity and metabolic stability. The OCF3 group can enhance the ability of a molecule to penetrate plant cuticles and resist degradation in the environment [1]. This building block is suitable for creating new classes of herbicides or fungicides with improved efficacy and environmental profiles [2].

Chemical Biology: Design of Activity-Based Probes and PROTACs

The carboxylic acid functionality provides a straightforward attachment point for linkers used in proteolysis targeting chimeras (PROTACs) and activity-based probes. The defined stereochemistry ensures that the linker orientation is consistent, which is critical for maintaining the ternary complex formation required for effective targeted protein degradation [1].

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